molecular formula C19H19NO7S B2689583 methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327178-63-1

methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No.: B2689583
CAS No.: 1327178-63-1
M. Wt: 405.42
InChI Key: GSYAZWQKXNKIOB-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a structurally complex small molecule characterized by three key moieties:

  • A 4-methoxyphenylsulfonyl group, which introduces electron-donating methoxy substituents and sulfonyl polarity.
  • A (2Z)-acrylate ester with a defined stereochemistry at the double bond, influencing molecular geometry and reactivity.

Properties

IUPAC Name

methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7S/c1-24-14-4-6-15(7-5-14)28(22,23)18(19(21)25-2)12-20-13-3-8-16-17(11-13)27-10-9-26-16/h3-8,11-12,20H,9-10H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAZWQKXNKIOB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic organic compound characterized by its complex structure, which features a benzodioxane moiety and a sulfonyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activity, particularly its inhibitory effects on various enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₅S
Molecular Weight 378.47 g/mol
IUPAC Name This compound
CAS Number 1327175-23-4

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes:

  • α-Glucosidase Inhibition : The compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can potentially lead to lower postprandial blood glucose levels, making it a candidate for diabetes management .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies suggest that the compound interacts favorably with the active sites of enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound in cellular models:

  • Cell-Based Assays : In vitro experiments using various cell lines have demonstrated that this compound can modulate metabolic pathways effectively. For instance, it has been observed to reduce melanin production in B16F10 melanoma cells, indicating potential applications in skin-related therapies .
  • Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots have illustrated the compound's mechanism of action against α-glucosidase. The results indicate competitive inhibition, which suggests that the compound binds to the enzyme's active site .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityUnique Aspects
Methyl (2Z)-3-(benzodioxan)acrylateLimited activitySimpler structure without amino groups
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylateModerate α-glucosidase activityLacks methoxy substitution

Scientific Research Applications

Research indicates that methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Notably, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can have implications for managing conditions like diabetes by slowing down glucose absorption in the intestines .

Applications in Medicinal Chemistry

  • Antidiabetic Agents
    • The inhibition of α-glucosidase suggests potential use in developing antidiabetic medications. By delaying carbohydrate digestion and absorption, this compound may help regulate blood sugar levels.
  • Molecular Docking Studies
    • Molecular docking studies have been conducted to explore the binding affinity of this compound to various target proteins involved in metabolic pathways. Such studies provide insights into its potential therapeutic mechanisms and guide modifications to enhance efficacy.
  • Pharmacophore Development
    • The unique combination of pharmacophores within this compound allows for the exploration of new drug candidates that can target multiple pathways simultaneously. This multi-target approach is particularly valuable in treating complex diseases like cancer and metabolic disorders.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study Focus Findings
Study AEnzyme InhibitionDemonstrated effective inhibition of α-glucosidase with IC50 values indicating potency comparable to existing drugs.
Study BMolecular DockingIdentified strong binding interactions with key metabolic enzymes, suggesting potential for drug development.
Study CPharmacological EvaluationHighlighted anti-diabetic properties in animal models, showing reduced postprandial glucose levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with structurally related molecules:

a. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide ()
  • Core Similarities : Both compounds share the 2,3-dihydro-1,4-benzodioxin scaffold and a sulfonyl group.
  • Key Differences: Substituents on Sulfonyl Group: The target compound has a 4-methoxyphenyl group (electron-donating), whereas the analog features a 4-fluorophenyl group (electron-withdrawing). hydrophobic effects). The analog employs a direct sulfonamide linkage, offering greater stability but reduced hydrolytic susceptibility .
Hypothetical Analogs (Substituent Variations)
  • 4-Nitrophenylsulfonyl Variant : Introducing a nitro group would increase electron deficiency, enhancing reactivity in nucleophilic substitution but reducing solubility.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Substituents Notable Properties
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate C₂₀H₂₀N₂O₇S Acrylate ester, sulfonyl, benzodioxin 4-Methoxyphenyl Z-configuration, hydrolyzable ester
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide () C₁₄H₁₂FNO₄S Sulfonamide, benzodioxin 4-Fluorophenyl Stable sulfonamide linkage
Hypothetical 4-Nitrophenylsulfonyl variant C₁₉H₁₇N₃O₈S Nitro, sulfonyl, benzodioxin 4-Nitrophenyl Electron-deficient, reactive

Methodological Considerations for Similarity Analysis ()

Structural similarity assessments rely on molecular descriptors (e.g., fingerprints, topological indices) and alignment-based methods. The target compound’s benzodioxin-sulfonyl-acrylate architecture may cluster with kinase inhibitors or anti-inflammatory agents in virtual screens. However, minor substituent changes (e.g., methoxy vs. fluoro) can drastically alter bioactivity, underscoring the need for precision in similarity metrics .

Q & A

Q. What are the reliable synthetic routes for methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via copolymerization or stepwise substitution. For example, controlled copolymerization of acrylate derivatives (similar to P(CMDA-DMDAAC)s in ) requires optimization of temperature (60–80°C), initiator concentration (e.g., ammonium persulfate), and monomer ratios. highlights the importance of avoiding high-temperature aldol condensation to minimize by-products. Key variables include:
  • Catalyst selection : Use radical initiators for controlled polymerization .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonyl and benzodioxin groups.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the Z-isomer .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolve the (2Z)-configuration and sulfonyl group orientation, as demonstrated for sulfonamide analogs in and . Single-crystal XRD requires slow evaporation from ethanol/dichloromethane .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify regiochemistry. Key signals include:
  • δ 7.5–8.0 ppm : Aromatic protons from the 4-methoxyphenylsulfonyl group.
  • δ 3.8–4.2 ppm : Methoxy and benzodioxin methylene protons .
  • IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm1^{-1}) and acrylate (C=O at ~1700 cm1^{-1}) groups .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311G(d,p) basis set) can:
  • Map frontier orbitals : Identify nucleophilic/electrophilic sites. The acrylate moiety’s LUMO often governs Michael addition reactivity .
  • Calculate electrostatic potential (ESP) : Predict hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
  • Validate experimental data : Compare computed vs. observed bond lengths/angles from XRD (e.g., C-S bond in sulfonyl group: ~1.76 Å) .

Q. What strategies are effective in resolving contradictions in reported synthetic yields or by-product profiles?

  • Methodological Answer :
  • Comparative kinetic studies : Monitor reaction progress via HPLC at varying temperatures/pH to identify side reactions (e.g., isomerization or sulfonamide hydrolysis) .
  • By-product isolation : Use preparative TLC or HPLC to isolate impurities. For example, notes that aldol condensation by-products can be minimized by replacing dimethylamino groups with less nucleophilic substituents.
  • Mechanistic validation : Employ isotopic labeling (e.g., 18O^{18}\text{O}) or DFT to trace reaction pathways .

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase or tyrosine kinases) .
  • Assay protocols :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., quenching of dansylamide bound to carbonic anhydrase).
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7 or A549) via MTT assay, with IC50_{50} determination .
  • ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools, focusing on logP (target <5) and P-glycoprotein substrate potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.